molecular formula C10H16BNO2S B6278106 3-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-thiazole CAS No. 1310419-07-8

3-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-thiazole

Cat. No. B6278106
CAS RN: 1310419-07-8
M. Wt: 225.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-thiazole (3M5T) is a compound consisting of a thiazole core, a methyl group, and a boron-containing ring. It is a highly versatile molecule with a wide range of applications in the fields of chemistry, pharmacology, and biochemistry. 3M5T has been used as a catalyst in organic synthesis, as a ligand in coordination chemistry, and as a drug for the treatment of certain diseases. In addition, 3M5T has been studied for its potential use in biotechnology, as a drug delivery vehicle, and as a tool for studying biochemical processes.

Scientific Research Applications

Organic Synthesis Intermediates

This compound serves as an important intermediate in organic synthesis. Its borate and sulfonamide groups make it a versatile reagent for nucleophilic and amidation reactions. It’s particularly useful in the synthesis of complex molecules where precise functional group manipulation is required .

Drug Development

In the realm of drug development, such organoboron compounds are often utilized as enzyme inhibitors or specific ligand drugs. They play a crucial role in the design of new pharmaceuticals, especially in the treatment of tumors and microbial infections .

Asymmetric Synthesis

The compound is instrumental in asymmetric synthesis, which is vital for creating chiral drugs with high enantiomeric purity. It’s used in reactions like the Suzuki coupling, which forms carbon-carbon bonds crucial for constructing stereocenters in molecules .

Fluorescent Probes

Due to its reactive borate group, the compound can act as a fluorescent probe. It’s capable of identifying various biological and chemical substances such as hydrogen peroxide, sugars, copper, fluoride ions, and catecholamines, which is significant in both diagnostic and research settings .

Stimulus-Responsive Drug Carriers

The boronic ester bonds in this compound are widely used in the construction of stimulus-responsive drug carriers. These carriers can respond to microenvironmental changes like pH, glucose, and ATP levels, enabling controlled drug release for therapies such as insulin delivery and gene therapy .

Anticancer Research

Organoboron compounds have shown promise in anticancer research. They can induce apoptosis in cancer cells through the generation of reactive oxygen species. This compound, in particular, could be used to target specific cancer cell lines, offering a pathway to more effective and targeted cancer treatments .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-thiazole involves the reaction of 3-methyl-1,2-thiazole with tetramethyl-1,3,2-dioxaborolane in the presence of a catalyst.", "Starting Materials": [ "3-methyl-1,2-thiazole", "tetramethyl-1,3,2-dioxaborolane", "catalyst" ], "Reaction": [ "Add 3-methyl-1,2-thiazole to a reaction flask", "Add tetramethyl-1,3,2-dioxaborolane to the reaction flask", "Add a catalyst to the reaction flask", "Heat the reaction mixture to a specific temperature and maintain it for a specific time", "Cool the reaction mixture to room temperature", "Extract the product using a suitable solvent", "Purify the product using column chromatography or recrystallization" ] }

CAS RN

1310419-07-8

Product Name

3-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-thiazole

Molecular Formula

C10H16BNO2S

Molecular Weight

225.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.